5,7-Dichloro-8-quinolyl 2-chloronicotinate
Description
Overview of Heterocyclic Compounds in Research
Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. britannica.comwikipedia.org The most common heteroatoms are nitrogen, oxygen, and sulfur. britannica.com This class of compounds is exceptionally diverse and forms the structural basis for a vast array of biologically significant molecules, including nucleic acids, many vitamins, and hormones. quizlet.com Their prevalence in nature and their versatile chemical properties have made them a primary focus in drug discovery and materials science. wikipedia.org The interactions of heterocyclic compounds with biological systems are complex and can range from non-covalent interactions like hydrogen bonding to irreversible covalent bonding with biomolecules such as proteins and DNA. numberanalytics.com
Significance of the Quinoline (B57606) Scaffold in Chemical Biology
Within the extensive family of heterocycles, the quinoline scaffold, a fused bicyclic system of a benzene (B151609) ring and a pyridine (B92270) ring, holds a privileged position. frontiersin.orgnih.gov This nitrogen-containing heterocycle is a recurring motif in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. nih.govnih.gov The quinoline core is a versatile pharmacophore, and its derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govnih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological and physical properties, making it an attractive scaffold for the design of new therapeutic agents. frontiersin.orgnih.gov Researchers continue to explore quinoline derivatives for their potential to address a range of diseases, with many compounds currently in clinical trials. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3N2O2/c16-10-7-11(17)13(12-8(10)3-1-5-19-12)22-15(21)9-4-2-6-20-14(9)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLDAIDDLUHIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OC(=O)C3=C(N=CC=C3)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379304 | |
| Record name | 5,7-dichloro-8-quinolyl 2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246147-23-9 | |
| Record name | 5,7-dichloro-8-quinolyl 2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Role of Small Organic Molecules in Targeted Research
Small organic molecules, typically with a molecular weight of less than 900 daltons, are fundamental tools in chemical biology and medicine. nih.gov Their low molecular weight often allows them to readily penetrate cell membranes and interact with intracellular targets. nih.gov This characteristic makes them invaluable for probing biological pathways and for the development of orally administered drugs. nih.gov
The process of discovering new small molecule drugs is a complex journey that often begins with identifying a biological target, followed by screening large libraries of compounds to find "hits". nih.govresearchgate.net These initial hits then undergo extensive chemical modification to optimize their potency, selectivity, and pharmacokinetic properties, a process known as lead optimization. nih.gov Structural biology plays a critical role in this process by elucidating the precise interactions between a small molecule and its target protein, thereby guiding rational drug design. nih.gov
Research Trajectories for Novel Quinolyl Nicotinate Esters
Established Synthetic Routes for Quinoline Derivatives
The synthesis of the quinoline portion of the target molecule, specifically the 5,7-dichloro-8-hydroxyquinoline backbone, is a well-documented process primarily involving the direct chlorination of 8-hydroxyquinoline (B1678124).
Chlorination of 8-Hydroxyquinoline and Analogues
The introduction of chlorine atoms at the 5 and 7 positions of the 8-hydroxyquinoline ring is a critical step. This electrophilic substitution reaction is highly regioselective due to the activating effect of the hydroxyl group.
Various chlorinating agents have been employed to synthesize chlorinated 8-hydroxyquinoline derivatives. A common industrial method involves dissolving 8-hydroxyquinoline in a solvent like chloroform (B151607) and introducing chlorine gas in the presence of a catalyst. google.com Iodine is a particularly effective catalyst for this reaction, facilitating the chlorination to produce 5,7-dichloro-8-hydroxyquinoline in high yields. google.com The process is believed to proceed via an electrophilic substitution mechanism where the catalyst enhances the electrophilicity of the chlorine.
Alternative chlorination methods have also been developed. One approach generates the active chlorine species in situ from the reaction of hydrogen peroxide and hydrochloric acid. guidechem.comgoogle.com This method can produce 5-chloro-8-hydroxyquinoline (B194070) and the byproduct 5,7-dichloro-8-hydroxyquinoline. guidechem.com Other reagents, such as N-chlorosuccinimide (NCS), are also utilized for the chlorination of 8-hydroxyquinoline derivatives under acidic conditions, affording good yields of the dichlorinated products. nih.gov While thionyl chloride is a potent chlorinating agent, it is more commonly used to convert carboxylic acids to acid chlorides, such as in the preparation of nicotinoyl chloride from nicotinic acid, or to replace hydroxyl groups, rather than for direct ring chlorination in this context. nih.gov
Optimization of reaction conditions is crucial for maximizing the yield and purity of 5,7-dichloro-8-hydroxyquinoline. In a process utilizing chlorine gas with an iodine catalyst, the reaction is typically performed at a controlled temperature, for instance, by introducing the chlorine gas at 25°C over several hours, followed by a period of stirring. google.com After the reaction, excess chlorine is quenched, often with a sodium pyrosulphite or bisulphite solution, and the product is precipitated by removing the solvent and adjusting the pH. google.com This particular method has been reported to achieve yields as high as 97%. google.com
When using an in-situ generation of chlorine from hydrochloric acid and sodium hypochlorite, the molar equivalents of the reagents and the temperature are key parameters. One experiment reported using molar equivalents of 8-hydroxyquinoline, HCl, and NaOCl of 1:4.4:1.7, which resulted in a mixture of 50% monochlorinated and 35% dichlorinated product. sciencemadness.org
| Chlorinating Agent | Catalyst/Solvent | Temperature | Reaction Time | Reported Yield | Reference |
|---|---|---|---|---|---|
| Chlorine Gas | Iodine / Chloroform | 25°C | 3 hours (introduction) + 5 hours (stirring) | 97% | google.com |
| NaOCl / HCl | Conc. HCl | -36°C (initial) | Not specified | 35% (dichloro product) | sciencemadness.org |
| N-Chlorosuccinimide (NCS) | Acidic conditions | Not specified | Not specified | Good | nih.gov |
Synthesis of 5,7-Dichloro-8-hydroxy-2-methylquinoline Precursors
The synthesis of the methylated analogue, 5,7-dichloro-8-hydroxy-2-methylquinoline (also known as 5,7-dichloro-8-hydroxyquinaldine), follows a similar chlorination strategy. The starting material is 8-hydroxy-2-methylquinoline. google.comnih.gov The process involves dissolving 8-hydroxy-2-methylquinoline and an iodine catalyst in chloroform, followed by the introduction of chlorine gas at a controlled temperature (e.g., 25°C). google.com The reaction mixture is stirred for several hours to ensure complete dichlorination. The work-up procedure is analogous to that for the non-methylated version, involving quenching of excess chlorine, solvent removal, and pH adjustment to precipitate the final product, which can be obtained in yields of around 94%. google.com The oxidation of this precursor with selenium dioxide can yield the corresponding aldehyde, 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde. mdpi.com
Advanced Synthetic Strategies for Pyridine-Based Moieties
The 2-chloronicotinate portion of the target molecule originates from pyridine-based chemistry. Advanced catalytic systems are often employed to functionalize pyridine (B92270) rings selectively.
Palladium-Catalyzed Aminations on Dichloropyridines
Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, represent a powerful and modern method for forming C-N bonds, which is relevant to the synthesis of functionalized pyridine derivatives. wiley.com These reactions are crucial for creating precursors that might be used in the synthesis of complex molecules. While not a direct step in producing this compound, this methodology is central to the advanced synthesis of related pyridine-based compounds.
The amination of dichloropyridines can be challenging due to issues of regioselectivity. However, highly selective methods have been developed. For instance, palladium(0) catalysis has been shown to enable a highly regioselective C-2 amination of 4,6-dichloronicotinonitrile. researchgate.net The choice of ligand bound to the palladium center is critical for controlling the reaction's outcome. Sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity, leaving the C2 chloride available for subsequent reactions. nih.gov This ligand-controlled selectivity allows for the installation of various aryl, heteroaryl, and alkyl groups. nih.gov The development of specialized phosphine (B1218219) ligands, such as YPhos, has also led to remarkably high activities in the amination of challenging aryl chlorides, even at room temperature. wiley.com
| Substrate | Catalyst System | Selectivity | Key Feature | Reference |
|---|---|---|---|---|
| 4,6-Dichloronicotinonitrile | Palladium(0) | C-2 Amination | Highly regioselective coupling with aminoarenes. | researchgate.net |
| 2,4-Dichloropyridines | Pd / IPr (NHC Ligand) | C-4 Coupling | Ligand-controlled selectivity for Suzuki, Kumada, and Negishi couplings. | nih.gov |
| Aryl Chlorides | Pd2(dba)3 / YPhos Ligand | Not applicable | High catalytic activity at room temperature for C-N coupling. | wiley.com |
Intermolecular Arylation Enabled by Quinoline Auxiliaries
The quinoline moiety, particularly 8-aminoquinoline (B160924), can function as an effective auxiliary group to direct the regioselective arylation of C-H bonds. nih.gov This strategy is a powerful tool for carbon-carbon bond formation. In palladium-catalyzed reactions, the 8-aminoquinoline group directs the activation of β-sp³ and sp² C-H bonds in carboxylic acid derivatives. nih.gov Optimal conditions for the arylation of secondary sp³ C-H bonds often involve using an aryl iodide, a cesium carbonate or phosphate (B84403) base, and a suitable solvent like t-amyl alcohol. nih.gov
The directing ability of the quinoline core is not limited to auxiliaries attached to a substrate. The quinoline nitrogen itself, particularly in the form of a quinoline N-oxide, can direct the arylation of the quinoline ring system. Palladium-catalyzed C2-arylation of quinoline N-oxides has been achieved with various arylating agents, including unactivated arenes, aryl bromides, and aryl tosylates. mdpi.com Furthermore, rhodium and ruthenium catalysts have been employed for the C8-arylation of quinoline N-oxides with arylboronic acids, showcasing the versatility of the quinoline scaffold in directing intermolecular arylations at different positions. nih.gov Mechanistic studies and DFT computations have provided insights into the factors governing site selectivity, such as electronic and steric effects, which can be manipulated to favor C8-arylation over the more common C2-arylation in palladium catalysis. acs.org
Table 1: Examples of Intermolecular Arylation Reactions Involving Quinoline Scaffolds
| Catalyst System | Quinoline Substrate | Arylating Agent | Position Functionalized | Reference |
|---|---|---|---|---|
| Palladium Acetate | 8-Aminoquinoline Amide | Aryl Iodide | β-position of alkyl chain | nih.gov |
| Pd(OAc)₂ | Quinoline N-oxide | Benzene (B151609) | C2 | mdpi.com |
| Ru(II) Complex | Quinoline N-oxide | Arylboronic Acid | C8 | nih.gov |
| Rh(III) Complex | Quinoline N-oxide | Arylboronic Acid | C8 | nih.gov |
| Pd(OAc)₂ / Pivalic Acid | Quinoline N-oxide | Iodoarene | C8 | acs.org |
Derivatization and Structural Modification Approaches
Substituent Introduction at Key Positions (e.g., C2, C6, C7 of Quinoline/Quinolinedione Scaffolds)
The functionalization of the quinoline ring is crucial for developing new compounds with specific properties.
C2 Position: The C2 position of the quinoline ring is a common site for functionalization, often activated by N-oxidation of the quinoline nitrogen. mdpi.com Various methodologies have been established for C-C, C-O, C-S, and C-N bond formation at this position. beilstein-journals.org For instance, a metal-free protocol for the C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles has been developed, providing α-triazolylquinolines in excellent yields. beilstein-journals.org In the context of quinolinedione scaffolds, the C2 position can also be modified. Starting from 6,7-dichloro-2-methyl-5,8-quinolinedione, selenium dioxide oxidation can introduce a formyl group at the C2-methyl position, yielding 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde. mdpi.com
C6 and C7 Positions: The introduction of substituents at the C5 and C7 positions is exemplified by the synthesis of the core structure of the title compound, 5,7-dichloro-8-hydroxyquinoline. This is typically achieved through the direct chlorination of 8-hydroxyquinoline or its derivatives. google.comresearchgate.net For the related 6,7-dichloro-5,8-quinolinedione scaffold, modifications at other positions are performed on a pre-existing dichlorinated frame. The synthesis of these quinolinediones can be achieved by treating a 2-substituted-quinoline-8-ol with hydrogenic acid and sodium chlorate (B79027). mdpi.com While direct and selective functionalization of the C6 and C7 positions on an unsubstituted quinoline ring is less common, with C7 sometimes referred to as an "orphan position," the use of directing groups can enable such transformations. mdpi.com For example, modifying the C-6 position of glucose with a quinoline derivative has been explored as a strategy in medicinal chemistry. nih.govnih.gov
Synthesis of Related Heterocyclic Analogues (e.g., Quinolinediones, Thiazoles, Thiadiazoles)
Quinolinediones: The 5,8-quinolinedione (B78156) core is a significant scaffold. The synthesis of 6,7-dichloro-5,8-quinolinedione derivatives serves as a key example. These compounds can be prepared from the corresponding 2-substituted-quinoline-8-ols through an oxidation reaction using reagents like sodium chlorate in an acidic medium. mdpi.com The resulting quinolinediones are valuable precursors for further modifications, such as the introduction of formyl or hydroxyl groups at the C2 position. mdpi.com
Thiazoles and Thiadiazoles: The quinoline scaffold can be effectively combined with other heterocyclic rings like thiazole (B1198619) and thiadiazole to create hybrid molecules. A common synthetic strategy involves reacting a quinoline derivative containing a reactive functional group with a pre-formed thiazole or thiadiazole moiety. For example, novel 1,3,4-thiadiazole-containing quinoline derivatives have been synthesized by the acid-catalyzed reaction between 6-substituted-2-chloro-3-formyl quinolines and 1-(5-substituted-phenyl-1,3,4-thiadiazol-2-yl) thioureas. niscpr.res.inniscair.res.in Another approach involves conjugating thiazole and thiadiazole structures to the piperazine (B1678402) ring of fluoroquinolones via a 2-oxoethyl bridge. nih.gov These molecular hybridization approaches have led to the synthesis of numerous quinoline-based thiazole and thiadiazole analogues. nih.govcapes.gov.br
Table 2: Synthesis of Quinoline-Thiadiazole Analogues
| Quinoline Starting Material | Thiadiazole Reagent | Reaction Type | Resulting Compound | Reference |
|---|---|---|---|---|
| 6-Substituted-2-chloro-3-formyl quinoline | 1-(5-Substituted-phenyl-1,3,4-thiadiazol-2-yl) thiourea | Acid-catalyzed condensation | 1-[(Substituted-2-chloroquinolin-3-yl)methylidene]-3-[substituted-5-phenyl-1,3,4-thiadiazol-2-yl] thiourea | niscpr.res.inniscair.res.in |
| 2-Chloro-quinoline-3-carbaldehyde | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide | Nucleophilic substitution/further steps | Quinoline-based thiadiazole analogs | nih.gov |
| Fluoroquinolone (e.g., Ciprofloxacin) | 4-Aryl-2-aminothiazole | Conjugation via 2-oxoethyl bridge | Thiazole-fluoroquinolone hybrids | nih.gov |
Systematic Modification and Activity Profiling
The biological activity of quinoline derivatives can be significantly modulated by the introduction of various substituents at different positions on the quinoline ring. nih.gov This section will delve into the systematic modification of the this compound scaffold and the resulting activity profiles.
Influence of Substituents on Biological Potency
The presence and nature of substituents on the quinoline core are critical determinants of biological activity. Research on various quinoline analogues has established clear trends for several functional groups.
Chloro Groups: The 5,7-dichloro substitution pattern on the 8-hydroxyquinoline moiety is known to confer potent antimicrobial and antifungal properties. bepls.com Studies on 8-hydroxyquinoline derivatives have shown that dihalogenated compounds, such as those with 5,7-dichloro substitutions, exhibit supreme antibacterial activity. bepls.com This enhanced activity is attributed to the electron-withdrawing nature of the chlorine atoms, which can influence the electronic properties of the entire molecule, affecting its interaction with biological targets. In the context of this compound, these chloro groups are considered essential for its baseline activity.
Alkoxy Groups: The introduction of alkoxy groups at various positions on the quinoline ring has been shown to play a significant role in optimizing the antitumor activity of certain quinoline derivatives. nih.gov For instance, alkoxy groups at the C-7 position are often associated with enhanced potency. It is hypothesized that the introduction of an alkoxy group in place of one of the chloro groups on the quinoline ring of this compound could modulate its lipophilicity and electronic properties, potentially altering its biological activity.
| Compound/Analogue | Substitution Pattern | Observed/Predicted Biological Activity Trend |
| Analogue A | 5-Chloro-7-methoxy-8-quinolyl 2-chloronicotinate | May exhibit altered lipophilicity and receptor binding. |
| Analogue B | 5,7-Dimethoxy-8-quinolyl 2-chloronicotinate | Increased electron-donating character may impact activity. |
Aminoacrylamide Substituents: The incorporation of aminoacrylamide groups, particularly at the C-6 position of the quinoline ring, has been identified as an important factor for optimal antitumor activity in some series of quinoline derivatives. nih.gov This substituent can participate in hydrogen bonding and other interactions with target enzymes. Replacing a chloro group with an aminoacrylamide moiety on the this compound scaffold could introduce new interaction points and potentially enhance its biological profile. The nature of the amino acid within the aminoacrylamide can also influence activity, with variations in size and polarity leading to different outcomes. mdpi.com
| Compound/Analogue | Substitution Pattern | Observed/Predicted Biological Activity Trend |
| Analogue C | 5-Chloro-7-(glycylamido)-8-quinolyl 2-chloronicotinate | Introduction of a hydrogen-bonding donor/acceptor. |
| Analogue D | 5-Chloro-7-(alanylamido)-8-quinolyl 2-chloronicotinate | Steric bulk of the amino acid side chain may affect binding. |
Cyano Groups: A cyano group at the C-3 position of the quinoline ring has been shown to be important for the activity of certain antitumor quinoline derivatives. nih.gov While the parent compound, this compound, does not have a substituent at the C-3 position, the introduction of a cyano group could be a strategic modification. The strong electron-withdrawing nature of the cyano group can significantly alter the electronic distribution within the quinoline ring system. Research on 5,7-dicyano-8-hydroxyquinolines has demonstrated strong antiproliferative activity against various tumor cell lines. researchgate.net
| Compound/Analogue | Substitution Pattern | Observed/Predicted Biological Activity Trend |
| Analogue E | 3-Cyano-5,7-dichloro-8-quinolyl 2-chloronicotinate | Potential for enhanced antiproliferative activity. |
Positional Effects of Functional Groups on Quinoline/Quinolinedione Scaffolds
The position of a functional group on the quinoline scaffold is as crucial as its chemical nature. The same substituent at different positions can lead to vastly different biological activities. For instance, in the development of antimalarial aminoquinolines, the presence of a chloro group at the 7-position was found to be a requirement for the inhibition of β-hematin formation. nih.gov
In the case of this compound, the 5 and 7 positions are occupied by chloro atoms. Shifting these chloro groups to other positions, such as 6 and 8, would likely result in a significant change in the molecule's three-dimensional shape and electronic properties, thereby affecting its interaction with biological targets.
Similarly, the ester linkage at the 8-position is a key feature. The hydrolysis of this ester in vivo could release 5,7-dichloro-8-hydroxyquinoline, a known bioactive compound. The rate and extent of this hydrolysis would be influenced by the electronic environment of the quinoline ring, which is in turn affected by the substituents at positions 5 and 7.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. dergipark.org.tr For quinoline derivatives, QSAR models have been instrumental in predicting the biological activities of new, unsynthesized compounds and in understanding the physicochemical properties that govern their efficacy. bepls.comdergipark.org.tr
A typical QSAR study on analogues of this compound would involve the calculation of a wide range of molecular descriptors for each analogue. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others.
Multiple linear regression (MLR) or partial least squares (PLS) are common statistical methods used to build the QSAR model. The resulting equation would take the general form:
Biological Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ
Where D₁, D₂, ..., Dₙ are the molecular descriptors and c₁, c₂, ..., cₙ are their regression coefficients, indicating the weight of each descriptor's contribution to the biological activity.
For instance, a QSAR study on a series of 5,8-quinolinequinone derivatives revealed that parameters like the electrophilic index and molecular hardness were strongly related to their anti-inflammatory and antiproliferative activities. dergipark.org.tr A similar approach for this compound analogues would help in identifying the key structural features that need to be fine-tuned to enhance a specific biological activity.
Rational Design of Derivatives Based on SAR Insights
The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of new derivatives with improved potency and selectivity. The goal is to modify the lead compound, this compound, in a strategic manner to optimize its interactions with its biological target.
One rational design strategy could involve the modification of the 2-chloronicotinate moiety. The chloro substituent on the pyridine ring of the nicotinate portion could be replaced with other groups to modulate its electronic properties and steric bulk. For example, replacing the chloro group with an amino group could introduce a hydrogen bond donor, potentially leading to new interactions with the target protein.
Another approach would be to explore different ester linkages at the 8-position of the quinoline ring. Replacing the 2-chloronicotinate with other substituted aromatic or aliphatic esters could influence the compound's stability, lipophilicity, and pharmacokinetic profile.
Furthermore, based on the SAR of other quinoline series, introducing small alkyl or other functional groups at the C-2 position of the quinoline ring could be explored. For example, the synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives has been reported to yield compounds with significant antiviral activity. researchgate.net
The table below outlines some potential rationally designed derivatives based on general SAR principles for quinoline compounds.
| Derivative | Design Rationale | Anticipated Improvement |
| 5,7-Dichloro-8-quinolyl 2-aminonicotinate | Introduce hydrogen bond donor on the nicotinate moiety. | Enhanced target binding affinity. |
| 2-Methyl-5,7-dichloro-8-quinolyl 2-chloronicotinate | Introduce a small alkyl group at the C-2 position. | Potentially improved selectivity or potency. |
| 5,7-Dichloro-8-quinolyl benzoate | Modify the ester group to alter pharmacokinetics. | Modified duration of action or tissue distribution. |
Pre Clinical Biological and Pharmacological Evaluation of 5,7 Dichloro 8 Quinolyl 2 Chloronicotinate and Its Analogues
In Vitro Biological Activities
The in vitro assessment of a compound's biological activity is a critical first step in determining its therapeutic potential. This includes evaluating its effects on cancer cells and microorganisms.
Cytotoxicity in Tumor Cell Lines (e.g., Hep-G2, BEL-7404, NCI-H460, A549, T-24)
Currently, there is a lack of publicly available scientific literature detailing specific cytotoxicity studies of 5,7-dichloro-8-quinolyl 2-chloronicotinate on the human tumor cell lines Hep-G2 (hepatocellular carcinoma), BEL-7404 (hepatocellular carcinoma), NCI-H460 (non-small cell lung cancer), A549 (lung carcinoma), and T-24 (bladder carcinoma).
While research on related compounds, such as other benzimidazole (B57391) derivatives, has shown cytotoxic effects against cell lines like HepG2 and A549, specific data for this compound is not available. jksus.org For instance, studies on silver nanoparticles have demonstrated genotoxicity in both HepG2 and A549 cells, highlighting the utility of these cell lines in toxicological screening. nih.gov Similarly, perillyl alcohol and its metabolite have been investigated for their cytotoxic and apoptotic effects on A549 and HepG2 cells. nih.gov However, direct data for the compound of interest is absent.
Selective Toxicity Towards Tumor Cells
Information regarding the selective toxicity of this compound, which would involve comparing its cytotoxic effects on cancer cells versus healthy, non-cancerous cells, is not present in the available literature. This is a crucial aspect of preclinical evaluation to determine a compound's potential therapeutic window.
Effects on Cancer Cell Sphere Formation
The ability of cancer cells to form three-dimensional spheres in non-adherent culture conditions is considered an indicator of cancer stem cell (CSC) properties, including self-renewal and tumorigenicity. signalsblog.caoncotarget.com This assay is a valuable tool for identifying compounds that can target the CSC population, which is often resistant to conventional therapies. nih.govplos.org
There are no specific studies found that investigate the effect of this compound on the formation of cancer cell spheres derived from any cancer cell line.
Activity Against Microorganisms (e.g., Antimicrobial, Antifungal, Antiprotozoal)
Derivatives of 8-hydroxyquinoline (B1678124) have been historically investigated for their antimicrobial and antifungal properties. nih.gov For example, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has demonstrated good antifungal activity. mdpi.com However, specific data on the antimicrobial, antifungal, or antiprotozoal activities of this compound are not available in the reviewed scientific literature.
In Vivo Animal Model Studies (Non-Human)
In vivo studies in animal models are essential for understanding a compound's physiological effects, pharmacokinetics, and safety profile in a whole organism.
Studies in Zebrafish (Danio rerio) Embryos
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for early-stage drug discovery and toxicological screening due to its genetic homology with humans, rapid development, and optical transparency. nih.govnih.gov This model allows for the high-throughput assessment of a compound's effects on various biological processes in a living vertebrate.
A search of the available scientific literature did not yield any studies specifically investigating the effects of this compound in zebrafish embryos. Therefore, no data is available on its potential developmental toxicity, cardiotoxicity, neurotoxicity, or any other physiological effects in this model system.
Efficacy in Animal Models of Disease (e.g., Huntington's Disease Models)
Research into the role of metal ions in the pathogenesis of Huntington's disease has paved the way for investigating metal-binding compounds. nih.gov Elevated levels of copper and iron have been observed in the striata of individuals with Huntington's disease. nih.gov This has led to the hypothesis that modulating metal homeostasis could be a viable therapeutic strategy.
One of the key animal models utilized in this preclinical research is the R6/2 mouse, a transgenic model that expresses exon 1 of the human huntingtin gene with an expanded polyglutamine tract. nih.gov These mice exhibit a progressive neurological phenotype that mimics many features of human Huntington's disease, making them a valuable tool for efficacy studies. nih.govmdpi.com
Clioquinol (B1669181) in the R6/2 Mouse Model of Huntington's Disease
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), an 8-hydroxyquinoline derivative, has demonstrated significant efficacy in the R6/2 transgenic mouse model of Huntington's disease. nih.govnih.gov Treatment with clioquinol led to a range of beneficial effects on behavioral and pathological phenotypes.
Key Research Findings for Clioquinol in R6/2 Mice:
Improved Motor Performance: A notable improvement in motor coordination and agility was observed in clioquinol-treated R6/2 mice, as measured by rotarod performance tests. nih.govnih.gov
Reduced Brain Atrophy: Treatment with clioquinol resulted in a significant decrease in striatal atrophy, a hallmark of Huntington's disease pathology. nih.govnih.gov
Extended Lifespan: Clioquinol treatment was associated with an extension of the lifespan of the R6/2 mice. nih.gov
Amelioration of Disease-Related Symptoms: The compound also led to a reduction in weight loss and a decrease in the characteristic dystonic posturing (foot clasping) observed in these mice. nih.gov
Reduction of Huntingtin Aggregates: A key pathological feature of Huntington's disease is the accumulation of mutant huntingtin protein aggregates. Clioquinol treatment was found to decrease the accumulation of these aggregates. nih.govnih.gov
Efficacy of Clioquinol in R6/2 Mouse Model of Huntington's Disease
| Endpoint Measured | Outcome in Treated Group | Reference |
|---|---|---|
| Motor Performance (Rotarod) | Significantly improved performance | nih.govnih.gov |
| Striatal Atrophy | Decreased | nih.govnih.gov |
| Lifespan | Extended | nih.gov |
| Weight Loss | Reduced | nih.gov |
| Foot Clasping (Dystonia) | Reduced | nih.gov |
| Mutant Huntingtin Aggregates | Decreased accumulation | nih.govnih.gov |
PBT2 in Animal Models of Huntington's Disease
PBT2 (5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol) is a second-generation 8-hydroxyquinoline analogue developed to improve upon the properties of clioquinol. wikipedia.org Preclinical studies in animal models of Huntington's disease have suggested its potential as a therapeutic agent. hdbuzz.nethdbuzz.net
While specific data from animal models is less detailed in the available literature compared to clioquinol, reports indicate that PBT2 demonstrated positive effects in mouse models of the disease. hdbuzz.netclinicaltrials.gov These promising preclinical results prompted further investigation in human clinical trials. wikipedia.orghdbuzz.netclinicaltrials.gov The mechanism of action is thought to involve the modulation of metal interactions with the mutant huntingtin protein. hdbuzz.net
Advanced Analytical and Computational Methodologies for 5,7 Dichloro 8 Quinolyl 2 Chloronicotinate Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the molecular structure of a new chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a compound like 5,7-dichloro-8-quinolyl 2-chloronicotinate, both ¹H and ¹³C NMR spectroscopy would be essential for confirming its structure.
¹H NMR: Would be used to identify the number and connectivity of hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) and nicotinic acid rings. The chemical shifts and coupling constants would provide information about the electronic environment and spatial relationships of these protons. For instance, the formation of the ester linkage would cause a downfield shift of the proton at the 2-position of the nicotinic acid moiety compared to its free carboxylic acid form.
¹³C NMR: This technique would reveal the number of unique carbon atoms in the molecule and their chemical environments. The carbonyl carbon of the ester group would be a key diagnostic signal, typically appearing in the range of 160-180 ppm. The chemical shifts of the aromatic carbons would also be indicative of the substitution pattern on both ring systems.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the C=O stretching vibration of the ester group, typically in the region of 1730-1750 cm⁻¹. The disappearance of the broad O-H stretching band from the precursor 5,7-dichloro-8-hydroxyquinoline would confirm the esterification. Characteristic bands for C-Cl, C-N, and aromatic C-H and C=C stretching and bending vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The aromatic ring vibrations would likely produce strong Raman signals.
X-ray Crystallography
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the 5,7-dichloro-8-quinolyl and 2-chloronicotinate moieties and reveal the molecule's conformation in the solid state.
Chromatographic and Separation Methods
Chromatographic techniques are crucial for purifying the compound and for analyzing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation, identification, and quantification of organic compounds. A reverse-phase HPLC method would likely be developed for this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time of the compound would be a key parameter for its identification and for assessing the purity of a sample. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation from any starting materials or by-products.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This powerful technique would be used to confirm the molecular weight of this compound. After separation by HPLC, the compound would be ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions would be measured. The isotopic pattern, due to the presence of chlorine atoms, would provide further confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) could also be employed to fragment the molecule and obtain structural information based on the fragmentation pattern.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Quantum Chemical Parameters
No published studies containing DFT calculations for this compound were found. Therefore, data on its optimized geometry, electronic structure, or quantum chemical parameters such as HOMO-LUMO energy gaps are not available.
Molecular Electrostatic Potential (MEP) Mapping
There are no available research articles that present MEP maps for this compound. This information is crucial for identifying electrophilic and nucleophilic sites and predicting intermolecular interactions.
Molecular Docking Simulations for Protein-Ligand Interactions
No molecular docking studies involving this compound have been reported in the scientific literature. As such, there is no data on its binding affinity or interaction patterns with any protein targets.
In Silico Bioavailability Prediction
A search for in silico ADME (Absorption, Distribution, Metabolism, and Excretion) or bioavailability predictions for this compound returned no results. Therefore, predictions regarding its oral bioavailability, adherence to Lipinski's rule of five, or other pharmacokinetic properties are not available.
Compound Names Mentioned
Emerging Research Directions and Future Perspectives on 5,7 Dichloro 8 Quinolyl 2 Chloronicotinate
Development of Novel Analogues for Specific Biological Targets
The core structure of 5,7-dichloro-8-hydroxyquinoline serves as a versatile template for generating novel analogues aimed at highly specific biological targets. Research has demonstrated that strategic modifications to this scaffold can yield compounds with enhanced or entirely new activities.
One promising direction is the synthesis of derivatives to combat viral diseases. For instance, novel 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have been synthesized and evaluated for their antiviral properties. nih.gov Specifically, analogues with iso-propyl and iso-butyl substitutions at the 2-position exhibited significant inhibitory activity against the dengue virus serotype 2 (DENV2). nih.gov
In the realm of oncology, the development of metal-based analogues has shown significant potential. Isostructural lanthanide complexes using 5,7-dichloro-8-quinolinoline (H-ClQ) as a ligand have been synthesized. nih.gov These complexes, such as those involving Samarium (Sm), Europium (Eu), Terbium (Tb), and Holmium (Ho), demonstrated enhanced cytotoxicity against several human tumor cell lines, including BEL7404 (hepatocellular carcinoma), HeLa (cervical cancer), and A549 (lung carcinoma), when compared to the parent ligand. nih.gov Another study focused on bis-8-hydroxyquinoline substituted benzylamines, which yielded compounds with particularly potent antitumor activity on the KB3 cell line model, with half-maximal cytotoxic concentration (CC50) values in the low nanomolar range. researchgate.net
Furthermore, the strategy of creating hybrid molecules is being explored to tackle antimicrobial resistance. A hybrid compound combining 5-chloro-8-hydroxyquinoline (B194070) with the antibiotic ciprofloxacin (B1669076) resulted in a molecule with promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov This approach highlights the potential of using the quinoline (B57606) moiety to create synergistic effects with existing drugs.
Table 1: Examples of Novel Analogues and Their Biological Targets
| Analogue Class | Specific Example(s) | Modification | Biological Target/Activity | Reference |
|---|---|---|---|---|
| Alkyl-substituted Dichloroquinolines | 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Alkylation at C2 position | Antiviral (Dengue Virus) | nih.gov |
| Lanthanide Complexes | [Sm(ClQ)₃(H₂O)₂] | Coordination with Lanthanide metal ions | Anticancer (HeLa, A549, BEL7404 cells) | nih.gov |
| Bis-quinolines | Bis-8-hydroxyquinoline substituted benzylamines | Dimerization via benzylamine (B48309) linker | Anticancer (KB3 cell line) | researchgate.net |
Integration of Advanced Computational Approaches in Compound Design
The future of drug discovery involving quinoline-based compounds is intrinsically linked to the increasing sophistication of computational chemistry. Advanced computational approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, are becoming indispensable for accelerating the design and optimization of new analogues.
Structure-activity relationship (SAR) analysis is a foundational computational approach that has been applied to quinoline derivatives to guide the synthesis of more effective compounds. For example, SAR studies on spiro-fused indoline-quinoline derivatives were crucial in identifying the structural features essential for their herbicidal activity. acs.org Similarly, analysis of 5- and 7-substituted 8-hydroxyquinolines as inhibitors of catechol O-methyltransferase (COMT) helped to elucidate the importance of the 7-substituent in determining inhibitory activity, providing a roadmap for future design. researchgate.net
More advanced modeling is being used to understand the precise molecular interactions between quinoline compounds and their biological targets. Recent research on quinoline-based derivatives as inhibitors of DNA methyltransferases (DNMTs) has utilized these techniques. biorxiv.org Computational studies can reveal the structural basis for inhibition, such as the observation that certain quinoline compounds intercalate into the minor groove of DNA when it is bound to the enzyme, causing a conformational change that blocks catalytic activity. biorxiv.org The use of molecular models is also central to understanding how lanthanide complexes of 5,7-dichloro-8-quinolinoline interact with and bind to DNA. nih.gov These computational insights allow for the rational, in-silico design of new compounds with improved binding affinity and specificity, reducing the time and cost associated with traditional trial-and-error synthesis and screening.
Exploring Additional Avenues for Quinoline-Based Compounds
While the medicinal applications of quinolines are well-documented, emerging research continues to uncover new and diverse utilities for this class of compounds, extending far beyond their traditional roles. nih.govnih.gov The inherent chemical properties of the quinoline ring system make it suitable for a wide range of applications in agriculture, material science, and diagnostics. rroij.com
In agriculture, beyond their use as fungicides, quinoline derivatives are being developed as a new class of herbicides. rroij.com Recently, a series of 1′,4′-dihydro-2′H-spiro[indoline-3,3′-quinoline] derivatives were synthesized and showed potent herbicidal activity against weeds like Echinochloa crusgalli. acs.org Some of these novel compounds exhibited root and stem growth inhibition rates superior to the commercial herbicide acetochlor, opening a new avenue for the development of agrochemicals. acs.org
The unique photophysical properties of quinoline derivatives have led to their use in material science. Specifically, 8-hydroxyquinoline (B1678124) and its derivatives are utilized as electron carriers in organic light-emitting diodes (OLEDs). rroij.com Furthermore, their ability to chelate metal ions and produce a fluorescent signal is harnessed in the development of chemosensors for detecting biologically and environmentally important metal ions like Al³⁺ and Zn²⁺. rroij.com
The therapeutic scope of quinoline-based compounds also continues to expand into new disease areas. Research has shown their potential as:
Anti-tubercular agents : 8-Hydroxyquinoline is known to inhibit the growth of Mycobacterium tuberculosis. nih.gov
Antileishmanial agents : Quinoline-hydrazone hybrids have been found to be potent in killing the Leishmania parasite. nih.gov
Enzyme inhibitors for cancer : Certain quinoline-based derivatives have been identified as low micromolar inhibitors of DNA methyltransferases, DNA polymerases, and base excision repair glycosylases, highlighting their potential as epigenetic drugs and DNA damage-inducing agents in cancer therapy. biorxiv.org
Table 2: Diverse Applications of Quinoline-Based Compounds
| Field | Application | Compound Class/Example | Reference |
|---|---|---|---|
| Agriculture | Herbicides | 1′,4′-Dihydro-2′H-spiro[indoline-3,3′-quinoline] derivatives | acs.org |
| Agriculture | Fungicides/Insecticides | 8-hydroxy-2-methylquinoline, Copper chelate of 8-hydroxyquinoline | rroij.com |
| Material Science | Organic Light-Emitting Diodes (OLEDs) | 8-Hydroxyquinoline derivatives | rroij.com |
| Analytical Chemistry | Fluorescent Chemosensors | 8-Hydroxyquinoline derivatives for metal ion detection | rroij.com |
| Medicine | Anti-tubercular | 8-Hydroxyquinoline | nih.gov |
| Medicine | Antileishmanial | Quinoline-hydrazone hybrids | nih.gov |
| Medicine | Anticancer (Enzyme Inhibition) | Quinoline derivatives inhibiting DNA methyltransferases | biorxiv.org |
Addressing Research Gaps in Mechanistic Elucidation
Despite the broad and promising bioactivity of 5,7-dichloro-8-hydroxyquinoline derivatives and related compounds, significant gaps remain in the complete understanding of their mechanisms of action. The traditionally accepted mechanism for 8-hydroxyquinolines involves the chelation of essential metal ions, thereby disrupting vital cellular processes, particularly in microbes. rroij.com However, accumulating evidence suggests that this is not the only way these compounds exert their biological effects, and a more nuanced understanding is required.
A major research gap is the elucidation of non-chelating mechanisms. For example, it has been suggested that for some halogenated 8-quinolinol sulfonic acid derivatives, a non-chelating mechanism is at least partially responsible for their fungitoxicity, though the specifics of this mechanism remain unclear. rroij.com
Another critical area for investigation is the interaction of these compounds with macromolecules like DNA. Recent studies have provided compelling evidence that certain quinoline-based derivatives can function as DNA intercalating agents. biorxiv.org This mode of action, where the compound inserts itself between the base pairs of DNA, can inhibit enzymes that act upon DNA, such as DNA methyltransferases and polymerases. biorxiv.org The lanthanide complexes of 5,7-dichloro-8-quinolinoline are also thought to act primarily through DNA intercalation. nih.gov However, this has been described as the "most probable binding mode," indicating that further biophysical studies are needed to confirm the precise nature and consequences of this interaction. nih.gov
Therefore, a key future perspective is to move beyond the simple model of metal chelation and employ advanced biochemical and biophysical techniques to fully characterize the molecular targets of compounds like 5,7-Dichloro-8-quinolyl 2-chloronicotinate. This includes identifying specific enzyme binding sites, validating DNA intercalation, and exploring potential effects on other cellular pathways. Filling these mechanistic gaps is crucial for the rational design of next-generation quinoline compounds with improved potency and reduced off-target effects.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 5,7-dichloro-8-quinolyl 2-chloronicotinate?
Methodological Answer:
Optimization requires systematic variation of reaction parameters:
- Solvent selection : Use polar aprotic solvents (e.g., acetone) to enhance nucleophilic substitution efficiency, as demonstrated in the synthesis of related 8-hydroxyquinoline derivatives .
- Catalyst and base : Potassium carbonate (K₂CO₃) paired with a catalytic amount of KI improves yield by facilitating deprotonation and halide displacement .
- Temperature control : Reflux conditions (typically 5–8 hours) balance reaction progress with thermal stability of intermediates .
- Stoichiometry : Maintain a 1:1 molar ratio between 5,7-dichloro-8-hydroxyquinoline and 2-chloronicotinate derivatives to minimize side products .
Basic: How can researchers ensure purity during purification of this compound?
Methodological Answer:
Post-synthesis purification involves:
- Recrystallization : Use ethanol/water mixtures (e.g., 3:1 v/v) to exploit differential solubility of the product versus unreacted starting materials .
- Slow evaporation : For single-crystal growth, allow ethanol solutions to evaporate over 10–15 days to obtain diffraction-quality crystals .
- Chromatographic validation : Employ TLC or HPLC with UV detection (λ = 254–280 nm) to confirm absence of halogenated byproducts .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
A multi-technique approach is required:
- X-ray crystallography : Resolve the planar quinoline core and halogen substituent positions (e.g., Cl···Cl contacts at 3.4675 Å) .
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm for quinoline protons) and carbonyl signals (δ 165–170 ppm) .
- FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and absence of hydroxyl peaks (>3200 cm⁻¹) .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural analysis?
Methodological Answer:
Address discrepancies via:
- Crystallographic validation : Compare experimental XRD bond lengths/angles (e.g., C–Cl = 1.73–1.77 Å) with computational models (DFT/B3LYP) to verify assignments .
- Isotopic labeling : Use deuterated solvents or ³⁵Cl/³⁷Cl isotopic patterns in mass spectrometry to distinguish overlapping signals .
- Dynamic NMR : Probe conformational flexibility (e.g., chair-to-chair cyclohexyl rotations) causing split peaks in variable-temperature studies .
Advanced: What computational strategies predict reactivity in derivatives of this compound?
Methodological Answer:
Combine quantum mechanics and data-driven approaches:
- Reaction path search : Use density functional theory (DFT) to model transition states for esterification or halogen displacement .
- Hammett parameters : Correlate substituent electronic effects (σ values) with reaction rates in chloronicotinate derivatives .
- Machine learning : Train models on existing halogenated quinoline datasets to predict regioselectivity in new reactions .
Advanced: How can multi-step reaction sequences be designed for functionalized derivatives?
Methodological Answer:
Design principles include:
- Protecting group strategy : Temporarily mask the 8-hydroxy group with acetyl or silyl ethers during nitration/sulfonation steps .
- Orthogonal reactivity : Exploit differential halogen lability (e.g., Cl vs. I) for sequential substitutions .
- Modular synthesis : Couple pre-functionalized quinoline fragments via Suzuki-Miyaura cross-coupling for rapid diversification .
Advanced: What role do halogen-halogen interactions play in crystallographic packing?
Methodological Answer:
Cl···Cl contacts (Type-I/II) influence solid-state properties:
- Distance thresholds : Interactions <3.5 Å (e.g., 3.4675 Å in title compound) contribute to layer stacking .
- Thermal stability : Stronger halogen interactions correlate with higher melting points (test via DSC).
- Solubility modulation : Crystalline vs. amorphous forms can be engineered by tuning halogen placement .
Advanced: How should safety protocols be adapted for large-scale or multi-gram syntheses?
Methodological Answer:
Mitigate risks via:
- Containment : Use closed systems (Schlenk lines) to handle airborne particulates during grinding/powder handling .
- Waste management : Segregate halogenated byproducts for specialized disposal (e.g., alkaline hydrolysis followed by incineration) .
- PPE escalation : Upgrade from standard gloves to Viton® or Silver Shield® for prolonged exposure to chlorinated intermediates .
Advanced: What statistical methods optimize reaction conditions for novel derivatives?
Methodological Answer:
Implement design of experiments (DoE):
- Factorial design : Screen temperature (60–100°C), solvent polarity (acetone/DMF), and catalyst loading (0.5–2.0 mol%) in a 2³ matrix .
- Response surface methodology (RSM) : Model yield vs. time/temperature to identify Pareto-optimal conditions .
- Robustness testing : Use Plackett-Burman designs to assess parameter sensitivity in scaled-up reactions .
Advanced: How can researchers validate hypotheses about biological or catalytic activity?
Methodological Answer:
Adopt a tiered validation framework:
- In silico docking : Screen against target enzymes (e.g., cytochrome P450) using AutoDock Vina to prioritize candidates .
- Kinetic assays : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., NADH depletion in oxidase inhibition) .
- Control experiments : Compare with non-halogenated analogs to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
